Thiane-3-carbaldehyde
Description
Overview of Thiane (B73995) Derivatives in Contemporary Chemical Research
Thiane derivatives, a class of sulfur-containing heterocyclic compounds, are of significant interest in various fields of chemical research. The presence of the sulfur atom imparts unique properties to the thiane ring, influencing its conformation and reactivity compared to its all-carbon analogue, cyclohexane (B81311). Thiane derivatives are explored for their potential applications in medicinal chemistry, with research indicating that certain derivatives exhibit biological activities. They also serve as important intermediates in the synthesis of natural products and other complex organic molecules. acs.org The development of new synthetic methods involving thiane chemistry continues to be an active area of research. acs.org
The Aldehyde Functional Group within Cyclic Thioether Systems
The aldehyde functional group, characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R group, is one of the most important functional groups in organic chemistry. wikipedia.orgschoolwires.net When attached to a cyclic thioether system like thiane, the aldehyde group's reactivity is influenced by the electronic and steric properties of the sulfur-containing ring. The aldehyde group is highly reactive towards nucleophilic addition reactions, making it a versatile handle for introducing a wide range of other functional groups. atomfair.com This reactivity allows for the construction of more complex molecular architectures from the thiane scaffold. The IUPAC nomenclature for aldehydes attached to a ring system uses the suffix "-carbaldehyde". wikipedia.org
Significance of Thiane-3-carbaldehyde as a Key Synthetic Intermediate
This compound serves as a crucial precursor in the synthesis of a variety of organic compounds. cymitquimica.comatomfair.com Its reactive aldehyde group can be readily transformed into other functional groups such as alcohols, carboxylic acids, and amines, allowing for diverse synthetic pathways. atomfair.com This versatility makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals. atomfair.com Researchers utilize this compound in heterocyclic chemistry to create novel thiane derivatives with potential therapeutic applications. atomfair.com Furthermore, the thiopyran scaffold present in this molecule is of interest in materials science for the creation of sulfur-doped organic frameworks. atomfair.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₆H₁₀OS | cymitquimica.comatomfair.comsapphirebioscience.com |
| IUPAC Name | This compound | atomfair.comsigmaaldrich.com |
| CAS Number | 61571-06-0 | cymitquimica.comsapphirebioscience.com |
| Molecular Weight | 130.21 g/mol | cymitquimica.comsapphirebioscience.com |
| Boiling Point | 115-118 °C (at 12-15 Torr) | chemicalbook.com |
| Density | 1.157±0.06 g/cm³ (Predicted) | chemicalbook.com |
| SMILES | C1CC(CSC1)C=O | atomfair.com |
Structure
3D Structure
Properties
IUPAC Name |
thiane-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFSMJVKLCAOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CSC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474926 | |
| Record name | TETRAHYDROTHIOPYRAN-3-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61571-06-0 | |
| Record name | Tetrahydro-2H-thiopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61571-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrothiopyran-3-carboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061571060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TETRAHYDROTHIOPYRAN-3-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrothiopyran-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Thiane 3 Carbaldehyde and Its Functionalized Analogs
Direct Synthetic Routes to Thiane-3-carbaldehyde
The direct synthesis of this compound is not extensively documented in peer-reviewed literature; however, plausible routes can be inferred from the synthesis of its unsaturated precursors, such as 5,6-dihydro-2H-thiopyran-3-carboxaldehyde. A common strategy involves the reaction of α,β-unsaturated aldehydes with a sulfur source.
One patented method describes the reaction of acrolein with hydrogen sulfide (B99878) in a high-boiling point mineral oil. cdnsciencepub.comgoogle.com This process yields 5,6-dihydro-2H-thiopyran-3-carboxaldehyde, which can be isolated by distillation. cdnsciencepub.comgoogle.com Subsequent reduction of the carbon-carbon double bond in the dihydrothiopyran ring would furnish the saturated this compound. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a standard and effective method for such transformations.
Another approach involves the reaction of mercaptoacetaldehyde (B1617137) with acrolein, which can lead to the formation of 4-hydroxy-tetrahydrothiophene-3-carboxaldehyde in equilibrium with 2,5-dihydrothiophene-3-carboxaldehyde. wikipedia.org The conversion of these intermediates to this compound would require further synthetic steps, such as dehydration followed by reduction.
A general representation of a potential synthetic pathway is outlined below:
Table 1: Plausible Synthetic Route to this compound
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Acrolein, Hydrogen Sulfide | High-boiling mineral oil, heat | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde |
| 2 | 5,6-Dihydro-2H-thiopyran-3-carboxaldehyde | H₂, Pd/C, solvent (e.g., ethanol) | This compound |
Derivatization Strategies for this compound
The chemical reactivity of this compound is dominated by its two key functional components: the aldehyde moiety and the thiane (B73995) ring. This allows for a wide range of derivatization strategies to produce functionalized analogs.
The aldehyde group is a versatile functional handle that can be readily transformed into a variety of other functionalities through well-established chemical reactions. rsc.org These transformations allow for the introduction of diverse structural motifs, which is particularly useful in the synthesis of compound libraries for drug discovery.
Reduction to Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, (thian-3-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov
Oxidation to Carboxylic Acids: Oxidation of the aldehyde group yields thiane-3-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like sodium chlorite (B76162) (NaClO₂). researchgate.netorganic-chemistry.orglibretexts.org
Reductive Amination: this compound can undergo reductive amination with primary or secondary amines in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to form the corresponding secondary or tertiary amines. nih.govwikipedia.orgmasterorganicchemistry.comtaylorandfrancis.comrsc.org This reaction is a powerful tool for introducing nitrogen-containing functional groups.
Wittig Reaction: The Wittig reaction provides a method for converting the aldehyde into an alkene. wikipedia.orgorganic-chemistry.orgudel.edulibretexts.orgmasterorganicchemistry.com By choosing the appropriate Wittig reagent (a phosphorus ylide), a wide variety of substituted alkenes can be synthesized, extending the carbon chain at the 3-position of the thiane ring.
Table 2: Representative Transformations of the Aldehyde Moiety in this compound
| Transformation | Reagents and Conditions | Product |
| Reduction | NaBH₄, Methanol | (Thian-3-yl)methanol |
| Oxidation | NaClO₂, NaH₂PO₄, t-BuOH/H₂O | Thiane-3-carboxylic acid |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃, Dichloromethane | N-(Thian-3-ylmethyl)amine |
| Wittig Reaction | Ph₃P=CHR, THF | 3-(alkenyl)thiane |
The thiane ring itself can be functionalized, primarily at the sulfur atom. Oxidation of the sulfide to a sulfoxide (B87167) or a sulfone introduces new functional groups and can influence the conformational properties of the ring. wikipedia.org
Oxidation of the Sulfur Atom: The sulfur atom in the thiane ring can be oxidized to a sulfoxide using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) or a peroxy acid (e.g., m-CPBA). Further oxidation with a stronger oxidizing agent or an excess of the oxidant can yield the corresponding sulfone. These oxidized derivatives can exhibit different biological activities and physical properties compared to the parent sulfide.
Transformation of the Aldehyde Moiety
Asymmetric Synthesis Approaches to Chiral this compound Derivatives
The development of asymmetric methods to access chiral this compound derivatives is of significant interest, as stereochemistry often plays a crucial role in the biological activity of molecules. While specific methods for the asymmetric synthesis of this compound are not widely reported, strategies can be adapted from the synthesis of other chiral sulfur-containing heterocycles. researchgate.netrsc.orgthegoodscentscompany.com
Asymmetric Reduction: One potential approach is the asymmetric reduction of the C=C double bond in a precursor like 5,6-dihydro-2H-thiopyran-3-carboxaldehyde. This could be achieved using chiral catalysts, such as those based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, or through biocatalytic methods employing ene-reductases. nih.govsci-hub.se
Chiral Pool Synthesis: Synthesis starting from a chiral precursor (chiral pool) is another viable strategy. For instance, a chiral starting material could be used to construct the thiane ring, thereby controlling the stereochemistry at the 3-position.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. rsc.org A chiral amine catalyst, for example, could potentially be used in a Michael addition reaction to construct the thiane ring in an enantioselective manner, leading to a chiral precursor for this compound.
Table 3: Potential Asymmetric Strategies for Chiral this compound Derivatives
| Strategy | Approach | Key Reagents/Catalysts |
| Asymmetric Reduction | Enantioselective hydrogenation of 5,6-dihydro-2H-thiopyran-3-carboxaldehyde | Chiral Rh- or Ir-phosphine complexes, H₂ |
| Biocatalysis | Enzymatic reduction of the C=C bond | Ene-reductases (e.g., from Old Yellow Enzyme family) |
| Organocatalytic Cyclization | Asymmetric Michael addition/cyclization | Chiral amine or thiourea (B124793) catalysts |
Chemical Reactivity and Mechanistic Investigations of Thiane 3 Carbaldehyde
Nucleophilic Addition Reactions to the Carbonyl Group
The electrophilic carbonyl carbon of Thiane-3-carbaldehyde is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard and organolithium reagents, readily add to the carbonyl group to form secondary alcohols. organic-chemistry.orgrsc.orgmdpi.comdiva-portal.orgchadsprep.comlibretexts.orgpressbooks.pub The general mechanism involves the nucleophilic addition of the carbanionic species to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the corresponding alcohol. rsc.orgpressbooks.pub
The reaction with a Grignard reagent, for instance, proceeds via coordination of the magnesium ion to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This is followed by the irreversible addition of the alkyl or aryl group. Similarly, organolithium reagents provide a potent source of carbanions for addition to the aldehyde. rsc.org
Table 1: Representative Nucleophilic Addition Reactions of this compound
| Nucleophile (Reagent) | Product | Reaction Conditions | Expected Yield (%) |
| Methylmagnesium bromide (Grignard) | 1-(Thian-3-yl)ethan-1-ol | 1. Diethyl ether, 0 °C to rt2. Aqueous NH₄Cl workup | High |
| Phenyllithium | Phenyl(thian-3-yl)methanol | 1. Tetrahydrofuran, -78 °C to rt2. Aqueous NH₄Cl workup | High |
| Sodium borohydride (B1222165) | (Thian-3-yl)methanol | Methanol, 0 °C to rt | High |
| Hydrogen cyanide (NaCN/H+) | 2-Hydroxy-2-(thian-3-yl)acetonitrile | Aqueous ethanol, pH 4-5 | Moderate to High |
Condensation Reactions of this compound
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction involving the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, typically catalyzed by a weak base. organic-chemistry.orgtandfonline.comacgpubs.orgderpharmachemica.comresearchgate.net this compound is expected to undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, to yield α,β-unsaturated products. Heterocyclic aldehydes are known to participate efficiently in these reactions. organic-chemistry.orgtandfonline.com The reaction is typically catalyzed by bases like piperidine (B6355638) or can be promoted by catalysts such as triphenylphosphine. organic-chemistry.org
Table 2: Expected Products from Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile | Piperidine or Triphenylphosphine | 2-(Thian-3-ylmethylene)malononitrile |
| Ethyl cyanoacetate | Piperidine or Triphenylphosphine | Ethyl 2-cyano-3-(thian-3-yl)acrylate |
| Cyanoacetic acid | Pyridine | 2-Cyano-3-(thian-3-yl)acrylic acid |
This compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form the corresponding hydrazones. tandfonline.comcaltech.edulibretexts.org The reaction with semicarbazide (B1199961) hydrochloride in the presence of a base like sodium acetate (B1210297) yields the corresponding semicarbazone. wikipedia.orgchim.it These reactions proceed via nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form the C=N double bond. These derivatives are often crystalline solids and can be useful for the characterization of the aldehyde.
Table 3: Condensation Products of this compound with Hydrazine and Semicarbazide
| Reagent | Product |
| Hydrazine hydrate | This compound hydrazone |
| Phenylhydrazine | This compound phenylhydrazone |
| Semicarbazide hydrochloride | This compound semicarbazone |
Knoevenagel Condensation and Related Processes
Cycloaddition Reactions and Annulation Pathways
While this compound itself is not a typical substrate for cycloaddition reactions like the Diels-Alder reaction, its derivatives can be employed in such transformations to construct complex heterocyclic systems. beilstein-journals.orgrsc.orgfrontiersin.org For instance, a vinyl group could be introduced at a position adjacent to the aldehyde or derived from the aldehyde itself to act as a dienophile.
A plausible pathway for a Diels-Alder reaction would involve the conversion of this compound into a diene or a dienophile. For example, a Wittig reaction could convert the aldehyde into a vinylthiane derivative, which could then act as a dienophile.
In the realm of 1,3-dipolar cycloadditions, the aldehyde could be converted into a nitrone by reaction with an N-substituted hydroxylamine. mdpi.commdpi.comresearchgate.netCurrent time information in Bangalore, IN. This thiane-derived nitrone could then react with various dipolarophiles to yield isoxazolidine-fused thiane (B73995) systems.
Annulation pathways can also be envisaged, such as those involving [3+3] cycloadditions of related dithiane diols with azomethine imines, which have been shown to produce dinitrogen-fused heterocycles. e-journals.in
Transition Metal-Catalyzed Transformations (e.g., C(sp³)-H Activation)
The thiane ring contains multiple C(sp³)-H bonds that could potentially be functionalized using transition metal catalysis. While specific examples with this compound are not prevalent in the literature, related systems have been studied. For instance, rhodium(III)-catalyzed amidation of unactivated C(sp³)-H bonds in dithianes has been reported, suggesting that the sulfur atom can act as a directing group. rsc.org Palladium-catalyzed C(sp³)-H functionalization of free carboxylic acids is also a well-established field, and if the aldehyde of this compound were to be oxidized to the corresponding carboxylic acid, this could open up pathways for further functionalization of the thiane ring. rsc.orglibretexts.org
These transformations typically involve the formation of a metallacyclic intermediate, with the regioselectivity being controlled by the directing group and the ligand environment of the metal catalyst. rsc.org
Redox Chemistry of this compound and Its Derivatives
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: A variety of oxidizing agents can convert aldehydes to carboxylic acids. libretexts.orgfrontiersin.orgacs.orglibretexts.org Common reagents include chromium-based oxidants like Jones reagent (CrO₃ in aqueous sulfuric acid) and milder reagents like sodium hypochlorite. frontiersin.orgumich.edu The sulfur atom in the thiane ring is also susceptible to oxidation, typically to a sulfoxide (B87167) or a sulfone, under appropriate conditions, for example, with hydrogen peroxide or peracids. nih.govslideshare.net The chemoselectivity of the oxidation would depend on the choice of the oxidant and the reaction conditions.
Reduction: The reduction of the aldehyde group to a primary alcohol, (thian-3-yl)methanol, is typically achieved with high efficiency using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comrsc.org Sodium borohydride is a milder reagent and is generally selective for the reduction of aldehydes and ketones. masterorganicchemistry.com
Table 4: Representative Redox Reactions of this compound
| Reaction | Reagent(s) | Product |
| Oxidation of Aldehyde | Jones Reagent (CrO₃, H₂SO₄, acetone) | Thiane-3-carboxylic acid |
| Reduction of Aldehyde | Sodium Borohydride (NaBH₄) | (Thian-3-yl)methanol |
| Oxidation of Sulfur | Hydrogen Peroxide (H₂O₂) | This compound 1-oxide (sulfoxide) |
| Oxidation of Sulfur (stronger) | Peroxyacetic acid | This compound 1,1-dioxide (sulfone) |
Advanced Spectroscopic Characterization for Structural Elucidation of Thiane 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Thiane-3-carbaldehyde, ¹H NMR, ¹³C NMR, and various two-dimensional NMR techniques provide comprehensive data for its structural elucidation. atomfair.com
Proton NMR (¹H NMR) Analysis
In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aldehyde proton (-CHO) is the most deshielded due to the electron-withdrawing nature of the carbonyl group and typically appears as a singlet or a finely split multiplet in the downfield region of the spectrum, generally between δ 9.5 and 10.0 ppm. researchgate.netpressbooks.pub
The proton attached to the same carbon as the aldehyde group (H-3) would also be shifted downfield, though to a lesser extent than the aldehyde proton itself. The protons on the carbon atoms adjacent to the sulfur atom (H-2 and H-6) are expected to resonate at a different chemical shift compared to the other methylene (B1212753) protons (H-4 and H-5) due to the influence of the heteroatom. msu.edu The complex splitting patterns of the ring protons, resulting from spin-spin coupling with neighboring protons, would require further analysis by 2D NMR techniques for unambiguous assignment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on general principles of NMR spectroscopy. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| -CHO | 9.5 - 10.0 | Singlet (s) or Doublet (d) |
| H-3 | 2.8 - 3.5 | Multiplet (m) |
| H-2, H-6 (α to S) | 2.5 - 3.0 | Multiplet (m) |
| H-4, H-5 | 1.7 - 2.3 | Multiplet (m) |
Carbon-13 NMR (¹³C NMR) Analysis
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule, assuming the two carbons ortho and meta to the substituent are non-equivalent. The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of 190-200 ppm. udel.edulibretexts.org
The carbon atom to which the aldehyde group is attached (C-3) will also be deshielded. The carbons adjacent to the sulfur atom (C-2 and C-6) will have characteristic chemical shifts influenced by the electronegativity and magnetic anisotropy of sulfur. libretexts.org The remaining methylene carbons of the ring (C-4 and C-5) would appear in the upfield region typical for sp³ hybridized carbons. udel.eduhw.ac.uk
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) ranges based on general principles of ¹³C NMR spectroscopy. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| -CHO | 190 - 200 |
| C-3 | 45 - 55 |
| C-2, C-6 | 28 - 35 |
| C-4, C-5 | 24 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) : A H-H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. cam.ac.ukmnstate.edu This would allow for the mapping of the proton connectivity throughout the thiane (B73995) ring, starting from an assigned proton.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. mnstate.edu It allows for the unambiguous assignment of each carbon signal based on the already established proton assignments.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule and is highly effective for identifying specific functional groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by the absorption bands corresponding to the aldehyde and the saturated heterocyclic ring. A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of a saturated aliphatic aldehyde. vscht.cz Another diagnostic feature for the aldehyde group is the C-H stretching vibration, which typically appears as one or two moderately strong bands in the region of 2700-2850 cm⁻¹. pressbooks.pub The spectrum will also display C-H stretching vibrations for the sp³ hybridized carbons of the thiane ring just below 3000 cm⁻¹. vscht.cz
Table 3: Predicted Characteristic IR Absorption Bands for this compound This table presents predicted absorption frequencies. Actual experimental values may vary.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| Aldehyde C-H Stretch | 2700 - 2850 | Medium |
| Alkyl C-H Stretch | 2850 - 2960 | Medium-Strong |
| Carbonyl C=O Stretch | 1720 - 1740 | Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. renishaw.com While the polar C=O group gives a strong signal in the IR spectrum, its Raman signal may be weaker. Conversely, the less polar C-S and C-C bonds within the thiane ring are expected to produce more prominent signals in the Raman spectrum. researchgate.net The symmetric vibrations of the heterocyclic ring would be particularly Raman active. The analysis of Raman spectra can provide valuable insights into the skeletal vibrations of the molecule. sedoptica.es The combination of IR and Raman data allows for a more complete picture of the vibrational modes of this compound. spectroscopyonline.com
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry is a pivotal analytical technique for the structural characterization of this compound, primarily by determining its molecular weight and providing insights into its structural framework through fragmentation analysis. rroij.com Electron Ionization (EI) is a commonly employed method where a sample is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M•+) and various fragment ions. rroij.comuni-saarland.de The separation of these ions based on their mass-to-charge (m/z) ratio generates a mass spectrum, which serves as a molecular fingerprint. rroij.com
For this compound (C₆H₁₀OS), the molecular ion peak (M•+) is expected at an m/z value corresponding to its monoisotopic mass of approximately 130.05. atomfair.com The fragmentation pattern observed in the mass spectrum is crucial for confirming the structure. libretexts.org The fragmentation process involves the cleavage of the molecular ion into smaller, stable ions. libretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the thiane ring and the aldehyde group would result in the loss of a 29 Da fragment, leading to a significant peak at m/z 101.
Alpha-cleavage: Fission of the bonds adjacent to the sulfur atom, a characteristic fragmentation for thioethers, can occur.
Ring cleavage: The thiane ring can undergo fragmentation, leading to various smaller sulfur-containing and hydrocarbon ions. For instance, ions corresponding to the loss of ethylene (B1197577) (C₂H₄) or other neutral fragments from the ring structure may be observed. aip.org
Acylium Ion Formation: While more characteristic of ketones, the formation of an acylium ion ([RCO]⁺) is possible, which would be relatively stable. libretexts.orglibretexts.org
The analysis of these distinct fragmentation patterns, when compared with mass spectral databases, provides high confidence in the structural identification of the compound. uni-saarland.de
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
| 130 | [C₆H₁₀OS]•+ | Molecular Ion (M•+) |
| 112 | [C₅H₈OS]•+ | Loss of H₂O (from potential rearrangement) |
| 101 | [C₅H₉S]+ | Loss of formyl radical (•CHO) |
| 87 | [C₄H₇S]+ | Ring fragmentation |
| 74 | [C₂H₆S]•+ | Thio-enol radical cation (from McLafferty rearrangement) |
| 57 | [C₃H₅S]+ | Ring fragmentation |
Electronic Absorption Spectroscopy (UV-Vis)
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the energy required to promote an electron to a higher energy orbital. msu.edu This technique, also known as electronic spectroscopy, is particularly useful for identifying molecules containing chromophores—functional groups capable of absorbing UV or visible light. upi.edu
The this compound molecule contains a saturated thiane ring and an aldehyde functional group (-CHO). The key chromophore in this compound is the carbonyl group (C=O) of the aldehyde. Saturated aldehydes and ketones typically exhibit a weak absorption band in the UV region resulting from an n → π* electronic transition. msu.eduupi.edu In this transition, a non-bonding electron (n) from an oxygen lone pair is excited into an antibonding π* orbital of the carbonyl group. msu.edu
For this compound, which lacks extended conjugation, the n → π* transition is expected to produce a weak absorption band (low molar absorptivity, ε) in the near-ultraviolet range, typically between 280 and 300 nm. msu.edu The saturated thiane ring itself does not absorb in the conventional UV-Vis range (200-800 nm). The precise wavelength (λmax) and intensity of the absorption can be influenced by the solvent used for the analysis. olemiss.edu The absence of strong absorption bands above 220 nm confirms the lack of conjugated π-systems in the molecule. upi.edu
Table 2: Typical UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Range | Associated Electronic Transition |
| λmax | 280 - 300 nm | n → π* |
| Molar Absorptivity (ε) | Low (< 100 L·mol⁻¹·cm⁻¹) | Forbidden transition |
| Solvent | Typically non-polar (e.g., hexane, cyclohexane) | To minimize solvent-analyte interactions |
Specialized Spectroscopic Techniques for Conformational Analysis
The three-dimensional structure and conformational preferences of this compound are critical to its properties and reactivity. The thiane ring, like cyclohexane (B81311), is not planar and primarily adopts a chair conformation to minimize steric and torsional strain. nih.gov The aldehyde substituent at the C3 position can exist in either an axial or an equatorial orientation. Specialized spectroscopic techniques, particularly advanced Nuclear Magnetic Resonance (NMR) methods, are essential for determining the dominant conformation in solution. nih.govauremn.org.br
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Coupling Constants (³J): The magnitude of the three-bond coupling constant (³JHH) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling constants of the protons on the thiane ring, particularly the proton at C3, the dihedral angles can be estimated, which in turn reveals the ring's conformation and the substituent's orientation. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D-NMR technique is powerful for conformational analysis as it detects spatial proximity between protons that are close in space but not necessarily bonded. mdpi.commdpi.com For this compound, NOESY can reveal through-space correlations between the aldehyde proton and specific protons on the thiane ring. For example, an NOE between the aldehyde proton and axial protons at C2 and C4 would suggest an equatorial orientation of the carbaldehyde group. mdpi.com
Computational Methods: Quantum mechanical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy. mdpi.comresearchgate.net Theoretical models can calculate the relative energies of different possible conformers (e.g., chair with axial substituent vs. chair with equatorial substituent). researchgate.netnih.gov The predicted NMR parameters and energies for each conformer can then be compared with experimental data to determine the most stable and populated conformation in solution. mdpi.com Studies on similar thiane derivatives have shown that the longer C-S bonds compared to C-C bonds can influence the ring's geometry and the energetic preference for substituent orientation. nih.gov
Table 3: Techniques for Conformational Analysis of this compound
| Technique | Information Provided | Application to this compound |
| ¹H NMR (Coupling Constants) | Dihedral angles between protons. libretexts.org | Determines ring puckering and axial/equatorial position of the -CHO group. |
| 2D-NOESY | Through-space proton-proton distances (< 5 Å). mdpi.com | Confirms the spatial arrangement of the -CHO group relative to ring protons. mdpi.com |
| Density Functional Theory (DFT) | Relative energies and geometries of conformers. mdpi.com | Predicts the most stable conformation and supports experimental findings. nih.gov |
Theoretical and Computational Chemistry Studies of Thiane 3 Carbaldehyde
Quantum Chemical Investigations
Quantum chemical investigations provide profound insights into the molecular structure, stability, and electronic properties of molecules like Thiane-3-carbaldehyde. These methods model the behavior of electrons and nuclei to predict various chemical phenomena.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying heterocyclic systems due to its favorable balance of accuracy and computational cost. For molecules analogous to this compound, DFT methods, particularly those employing hybrid functionals like B3LYP, are frequently used.
Researchers utilize DFT to:
Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule. These calculations help in the characterization of the compound and confirm that an optimized geometry corresponds to a true energy minimum.
Determine Relative Energies: Compare the energies of different conformers, such as axial and equatorial orientations of the carbaldehyde group at the C3 position. DFT calculations on substituted thianes have shown that the equatorial position is generally favored for substituents to minimize steric interactions. nih.gov
Explore Reaction Pathways: Model the transition states and activation barriers for conformational changes, such as ring inversion. researchgate.net
For instance, studies on 1,2,7-thiadiazepane using DFT at the B3LYP/cc-pVDZ level identified multiple twist-chair and boat conformers, with the twist-chair form being the most stable. researchgate.net Similar methodologies applied to this compound would likely identify the chair conformer with the equatorial carbaldehyde group as the global minimum.
Ab Initio Methods (e.g., MP2, Coupled Cluster Theory)
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, especially with single, double, and perturbative triple excitations (CCSD(T)), serve as a benchmark for accuracy. nih.gov
Key applications in systems related to this compound include:
High-Accuracy Energy Calculations: Coupled cluster methods, often considered the "gold standard," are used to obtain highly accurate conformational energies. For example, DLPNO-CCSD(T) has been used to benchmark the relative energies of conformers for various organic molecules, providing a reference against which other methods like DFT and MP2 are judged. nih.gov
Investigating Non-covalent Interactions: High-level ab initio calculations are crucial for accurately describing weak interactions, such as hydrogen bonds or dispersion forces, which can be critical in determining conformational preferences.
Validation of DFT Results: Ab initio calculations are often used to validate the results obtained from more computationally efficient DFT methods. For example, studies on α-substituted acetaldehydes have employed MP2 and G2 level theories to investigate tautomeric equilibria and activation energies, providing reliable energetic data. acs.org
Research on simple aldehydes has utilized ab initio calculations to understand their reactivity at interfaces, demonstrating the power of these methods to probe complex chemical environments. rsc.org
Conformational Analysis and Energy Landscapes of this compound Systems
The conformational landscape of this compound is primarily defined by the puckering of the six-membered thiane (B73995) ring and the orientation of the carbaldehyde substituent.
Ring Puckering and Substituent Conformations
The thiane ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. However, the longer C-S bonds (typically ~1.82 Å) and smaller C-S-C bond angle compared to their C-C-C counterparts in cyclohexane lead to a more puckered and flexible ring. nih.gov
For this compound, the primary conformational question involves the orientation of the carbaldehyde group at the C3 position. Two chair conformers are possible:
Equatorial Conformer: The carbaldehyde group is positioned in the equatorial plane of the ring. This is generally the more stable conformation as it minimizes 1,3-diaxial interactions with the axial hydrogens on C5 and the sulfur atom's lone pairs.
Axial Conformer: The carbaldehyde group is positioned perpendicular to the ring's plane. This conformer is typically higher in energy due to steric repulsion.
Computational studies on various substituted thianes confirm the general preference for equatorial substitution. nih.govcdnsciencepub.com The energy difference between the axial and equatorial conformers can be accurately predicted using both DFT and ab initio methods. nih.gov Furthermore, the aldehyde group itself has rotational conformers (rotamers) around the C-C bond connecting it to the ring, which would also be considered in a detailed energy landscape analysis.
| Substituent Position | Dominant Conformer | Primary Reason | Supporting Evidence |
|---|---|---|---|
| Equatorial | Chair | Minimization of 1,3-diaxial steric strain | Computational studies on methyl- and phenyl-substituted thianes. nih.govcdnsciencepub.com |
| Axial | Chair | Generally less stable due to steric interactions | Higher calculated energies in computational models. nih.gov |
Non-covalent Interactions within Thiane Derivatives (e.g., NH···S Hydrogen Bonding)
Non-covalent interactions are crucial in determining the structure and function of molecules. wikipedia.orgmonash.edu Within a molecule like this compound, intramolecular interactions can influence conformational stability. While this compound itself does not possess a group capable of forming a strong NH···S hydrogen bond, this type of interaction is significant in related amino-thiane derivatives.
In such systems, a weak hydrogen bond can form between an amino group's hydrogen and the sulfur atom's lone pair of electrons. The strength and existence of such bonds can be investigated using theoretical methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These analyses can quantify the charge transfer from the sulfur lone pair to the antibonding orbital of the N-H bond, providing evidence for a stabilizing interaction. nih.gov
For this compound, the most relevant intramolecular non-covalent interactions would be weaker van der Waals forces and dipole-dipole interactions between the aldehyde group and the thiane ring. The orientation of the aldehyde's carbonyl group (C=O) dipole can lead to subtle energetic preferences for specific rotamers.
Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its chemical reactivity. Computational methods can calculate various descriptors that offer insight into this area.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.
The HOMO is typically associated with the molecule's ability to donate electrons. In thiane derivatives, the HOMO often has significant contributions from the sulfur atom's lone pairs.
The LUMO is associated with the ability to accept electrons. For this compound, the LUMO is expected to be localized primarily on the π* antibonding orbital of the carbaldehyde group (C=O).
The HOMO-LUMO gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. rsc.org
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (red/yellow) around the carbonyl oxygen atom, indicating its nucleophilic character and suitability for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogens, particularly the aldehydic proton.
Atomic Charges: Methods like NBO or Mulliken population analysis can assign partial charges to each atom. These charges help identify electrophilic and nucleophilic sites. The carbonyl carbon of the aldehyde is expected to carry a significant positive charge, making it a primary site for nucleophilic attack, while the oxygen will be negatively charged.
| Property/Descriptor | Predicted Characteristics | Implication for Reactivity |
|---|---|---|
| HOMO | Localized on sulfur lone pairs | Site for oxidation (e.g., to sulfoxide (B87167)/sulfone) |
| LUMO | Localized on the C=O π* orbital | Site for nucleophilic attack (on the carbonyl carbon) |
| Molecular Electrostatic Potential (MEP) | Negative potential on carbonyl oxygen; positive on carbonyl carbon | Guides electrophilic and nucleophilic attacks |
| Atomic Charges | δ+ on carbonyl carbon, δ- on carbonyl oxygen | Confirms the electrophilicity of the carbonyl carbon |
Theoretical studies on other heterocyclic aldehydes have confirmed that properties like charge distribution and bond polarity are heavily influenced by the heterocyclic ring, which in turn affects the chemical reactivity of the aldehyde group. cdnsciencepub.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energies of the HOMO and LUMO, as well as their spatial distribution, are crucial in predicting the outcome of chemical reactions. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the pi-system of the carbonyl group, while the LUMO is anticipated to be centered on the antibonding π* orbital of the C=O bond.
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to undergo electronic transitions, indicating higher reactivity. Computational studies can precisely calculate these orbital energies.
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO-1 | -7.89 |
| HOMO | -6.45 |
| LUMO | -0.23 |
| LUMO+1 | +1.57 |
Note: The data in this table is hypothetical and serves as a representative example for this compound based on typical values for similar organic molecules.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.deq-chem.comnih.gov This method transforms the complex, delocalized molecular orbitals into a more intuitive picture that aligns with Lewis structures. uni-muenchen.deq-chem.com NBO analysis can quantify the hybridization of atomic orbitals, the polarity of bonds, and the stabilizing effects of electron delocalization through donor-acceptor interactions. uni-muenchen.descienceacademique.com
For this compound, NBO analysis would reveal the nature of the C-S, C-C, C-H, C=O, and C-O bonds. It would also characterize the lone pairs on the sulfur and oxygen atoms. A key aspect of NBO analysis is the examination of second-order perturbation theory energies, which indicate the strength of delocalization interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For instance, the interaction between the lone pair of the sulfur atom and the antibonding orbitals of adjacent C-C bonds can be quantified.
Table 2: Selected NBO Analysis Data for this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) S | σ(C2-C3) | 3.15 |
| LP (1) S | σ(C4-C5) | 2.98 |
| LP (1) O | σ(C3-C7) | 2.50 |
| π (C7-O) | π(C3-C4) | 1.85 |
Note: The data in this table is hypothetical and illustrative of the types of interactions and energies that would be expected for this compound.
Electron Localization Function (ELF) and Local Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are quantum chemical tools used to visualize and analyze the extent of electron localization in a molecule. researchgate.netjussieu.fraps.orgjussieu.fr These methods provide a topological analysis of electron density, revealing the locations of covalent bonds, lone pairs, and atomic cores. jussieu.frresearchgate.net
ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org In this compound, ELF analysis would show high localization in the regions of the C-C, C-S, C-H, and C=O bonds, as well as around the sulfur and oxygen atoms corresponding to their lone pairs.
The Local Orbital Locator (LOL) is based on the kinetic energy density and also serves to identify regions of high electron localization. scienceacademique.com LOL maps provide a clear visual representation of bonding and lone pair regions within the molecule. scienceacademique.com For this compound, both ELF and LOL would provide a detailed picture of its electronic structure, confirming the covalent nature of its bonds and the presence of non-bonding electrons.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. smu.edunih.gov By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states, intermediates, and the energetic barriers that govern reaction rates. smu.edu For reactions involving this compound, computational studies can provide insights into stereoselectivity, regioselectivity, and the role of catalysts. ic.ac.uk
For example, the oxidation of the sulfur atom in this compound to form the corresponding sulfoxide or sulfone can be modeled to understand the reaction pathway and the nature of the oxidizing agent's interaction with the substrate. Similarly, nucleophilic addition to the carbonyl group can be computationally investigated to predict the preferred stereochemical outcome. These models can simulate the reaction in different solvent environments to account for solvation effects. nih.gov The combination of methods like Density Functional Theory (DFT) and ab initio calculations allows for accurate determination of the geometries and energies of all species along the reaction coordinate. nih.gov
Force Field Development and Parameterization for Thiane Systems
Molecular mechanics simulations, which are used to study the dynamics of large molecular systems, rely on force fields to describe the potential energy of the system as a function of its atomic coordinates. lpwchem.comwikipedia.orgusc.edu A force field consists of a set of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions. acs.orgethz.ch
The accuracy of molecular dynamics simulations is highly dependent on the quality of the force field parameters. ethz.ch For thiane-containing systems, including this compound, specific parameters for the thiane ring are necessary to accurately model its conformational behavior and interactions. The development of these parameters, or parameterization, often involves fitting the force field to high-level quantum mechanical calculations or experimental data for a set of small molecules that represent the chemical functionalities of interest. wikipedia.orgethz.ch This process ensures that the force field can realistically simulate the behavior of larger, more complex systems containing the thiane moiety.
Applications of Thiane 3 Carbaldehyde in Complex Organic Synthesis
Thiane-3-carbaldehyde, also known as tetrahydrothiopyran-3-carboxaldehyde, is a versatile heterocyclic compound that serves as a valuable intermediate and building block in the realm of organic synthesis. atomfair.com Its structure, featuring a reactive aldehyde group attached to a saturated thiane (B73995) ring, allows for a wide range of chemical transformations, making it a key precursor for constructing more complex molecular architectures. atomfair.com
Thiane 3 Carbaldehyde As a Privileged Scaffold in Medicinal Chemistry Research
Principles of Scaffold-Based Drug Design with Thiane-3-carbaldehyde Analogs
Scaffold-based drug design is a strategy that utilizes a core molecular structure, or scaffold, as a template for developing new drug candidates. biosolveit.de The scaffold itself possesses desirable properties for drug development, and by adding various functional groups, its biological activity can be fine-tuned. biosolveit.dearxiv.org this compound serves as a "privileged scaffold," a concept introduced to describe molecular frameworks that can bind to multiple biological targets with high affinity. mdpi.com
The thiane (B73995) ring in this compound is a key feature. As a sulfur-containing heterocycle, it can engage in specific interactions with biological targets. atomfair.com The aldehyde group is a versatile functional group that can be readily modified through various chemical reactions to introduce a wide range of substituents. atomfair.com This allows for the systematic exploration of the chemical space around the thiane core to optimize interactions with a target protein.
Structural modifications to a scaffold are crucial for overcoming limitations and optimizing a compound's properties. biosolveit.de The design process often involves creating a library of analogs by introducing different substituents onto the scaffold and then screening them for biological activity. This approach allows researchers to systematically explore the structure-activity relationships and identify the most promising candidates for further development.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies involve synthesizing a series of related compounds with systematic variations in their structure and evaluating their effects on a specific biological target.
While specific SAR studies for this compound derivatives are not extensively detailed in the provided search results, the principles can be inferred from studies on similar heterocyclic scaffolds like thiazoles and thiophenes. nih.govsysrevpharm.orgresearchgate.netnih.gov For instance, in a series of thiazole (B1198619) derivatives, modifications to the substituents on the thiazole ring led to significant changes in their antifungal activity. Similarly, for thiophene-based compounds, different aryl groups attached to the thiophene (B33073) core resulted in varying levels of antibacterial and anti-inflammatory effects. researchgate.net
The general approach for this compound derivatives would involve:
Modification of the aldehyde group: Converting the aldehyde to other functional groups such as amines, alcohols, or carboxylic acids to explore different types of interactions with the target. atomfair.com
Substitution on the thiane ring: Introducing substituents at various positions on the thiane ring to probe the steric and electronic requirements of the binding site.
Alteration of the entire scaffold: Replacing the thiane ring with other heterocyclic systems to assess the importance of the sulfur-containing ring for activity.
These studies are crucial for building a comprehensive understanding of how structural changes impact biological function, which is essential for the rational design of more potent and selective drug candidates. openmedicinalchemistryjournal.com
Rational Design of this compound-Based Molecules
Rational drug design aims to create new medications based on a detailed understanding of the biological target's structure and function. nih.govrsc.org For this compound-based molecules, this process would involve leveraging its properties as a versatile building block. cymitquimica.com The reactive aldehyde group allows for its use in various chemical reactions to construct more complex molecular architectures. atomfair.com
For example, the aldehyde can undergo condensation reactions with amines to form Schiff bases, which are important intermediates in the synthesis of many biologically active compounds. researchgate.net It can also be used in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, accelerating the drug discovery process.
The design process often starts with a known biologically active molecule or a hypothesis about the key interactions required for activity. nih.gov The this compound scaffold can then be used as a starting point to synthesize a focused library of compounds with specific modifications intended to enhance binding affinity, selectivity, or other desirable drug-like properties.
Computational Drug Design Methodologies (e.g., Molecular Docking) Applied to this compound Derivatives
Computational methods, particularly molecular docking, are powerful tools in modern drug discovery. iscientific.org Molecular docking predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. iscientific.orgnih.gov This information can be used to understand the binding mode of a compound and to predict its binding affinity, which is a key determinant of its biological activity. nih.gov
For this compound derivatives, molecular docking studies could be employed to:
Identify potential biological targets: By docking a library of this compound derivatives against a panel of known drug targets.
Elucidate the binding mode: To understand how these derivatives interact with the amino acid residues in the active site of a target protein. researchgate.net
Guide the design of new analogs: By identifying key interactions that can be optimized to improve binding affinity and selectivity. nih.gov
Below is a hypothetical data table illustrating the kind of data that could be generated from molecular docking studies of this compound derivatives.
| Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Cyclooxygenase-2 (COX-2) | -6.5 | Arg120, Tyr355, Ser530 |
| (Thian-3-yl)methanamine | Monoamine Oxidase B (MAO-B) | -7.2 | Tyr435, Cys172, Gln206 |
| (Thian-3-yl)methanol | Carbonic Anhydrase II | -5.9 | His94, His96, Thr199 |
This table is for illustrative purposes only and does not represent actual experimental data.
Analytical Methodologies for Thiane 3 Carbaldehyde and Its Metabolites/derivatives
Chromatographic Techniques for Analysis (e.g., GC-MS, HPLC-MS/MS)
The analysis of Thiane-3-carbaldehyde, a volatile sulfur-containing compound, can be approached using both gas chromatography (GC) and high-performance liquid chromatography (HPLC), with mass spectrometry (MS) being the preferred method of detection for its high sensitivity and selectivity. hpst.czetamu.edu
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. etamu.edu For this compound, its inherent volatility makes it a suitable candidate for GC analysis. The separation is achieved on a capillary column, and the mass spectrometer provides detailed structural information, aiding in the unequivocal identification of the analyte. nih.gov In the analysis of sulfur-containing compounds, specific GC detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) can offer enhanced selectivity and sensitivity. researchgate.netoregonstate.edu However, for comprehensive analysis, coupling with a mass spectrometer, particularly a high-resolution mass spectrometer like a quadrupole time-of-flight (Q-TOF), allows for the resolution of the analyte from complex matrix interferences. hpst.cz
A typical GC-MS method for a volatile aldehyde would involve:
Injection: Introducing the sample, often after derivatization, into a heated injector port to ensure vaporization.
Separation: Utilizing a capillary column (e.g., a nonpolar DB-1 or a wax-type column) with a programmed temperature gradient to separate the components of the mixture based on their boiling points and interactions with the stationary phase. nih.gov
Detection: Ionizing the eluted compounds and detecting them based on their mass-to-charge ratio.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):
For less volatile derivatives or for analyses conducted in biological fluids, HPLC-MS/MS is the technique of choice. nih.govmdpi.com This method separates compounds based on their polarity and partitioning between a stationary and a mobile phase. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and sensitivity, which is crucial for quantifying low-level analytes in complex samples. nih.gov
An HPLC-MS/MS method for this compound derivatives would typically involve:
Chromatographic Separation: Using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase, often a mixture of water and an organic solvent like acetonitrile, sometimes with additives like formic acid to improve ionization. ijcpa.in
Ionization: Employing an atmospheric pressure ionization (API) source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions from the eluted compounds. ub.edunih.gov
Mass Analysis: Using a triple quadrupole mass spectrometer to select a precursor ion, fragment it, and then detect a specific product ion, a process known as multiple reaction monitoring (MRM), which is highly specific and quantitative. mdpi.com
| Technique | Principle | Applicability to this compound | Common Detectors | Key Advantages |
|---|---|---|---|---|
| GC-MS | Separation of volatile compounds based on boiling point and polarity. etamu.edu | Suitable for the direct analysis of the volatile aldehyde or its volatile derivatives. | Mass Spectrometry (MS), Flame Ionization Detector (FID), Sulfur Chemiluminescence Detector (SCD). researchgate.net | High resolution, good for volatile compounds, provides structural information. |
| HPLC-MS/MS | Separation of compounds based on polarity and partitioning. nih.gov | Ideal for the analysis of non-volatile derivatives in complex matrices like biological fluids. nih.gov | Tandem Mass Spectrometry (MS/MS), UV-Vis. ijcpa.in | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. nih.gov |
Derivatization Strategies for Enhanced Analytical Performance (e.g., for trace analysis of aldehydes)
The analysis of aldehydes at trace levels often necessitates a derivatization step to improve their chromatographic behavior and detection sensitivity. nih.govd-nb.info This is particularly true for this compound, where the aldehyde group can be reactive and may not provide a strong signal in certain detectors.
Common derivatization reagents for aldehydes include:
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives. sigmaaldrich.comscbt.combldpharm.com These derivatives are highly volatile and possess excellent electron-capturing properties, making them ideal for sensitive detection by GC with an electron capture detector (GC-ECD) or by GC-MS in negative chemical ionization (NCI) mode. nih.govresearchgate.netnih.gov The derivatization with PFBHA is a common strategy for the analysis of low molecular weight aldehydes in various matrices, including biological samples. nih.govresearchgate.net
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with aldehydes to form 2,4-dinitrophenylhydrazones, which are stable, crystalline compounds with strong UV absorbance. ijcpa.innih.govuni-konstanz.dehitachi-hightech.com This makes them well-suited for analysis by HPLC with UV detection. ijcpa.inhitachi-hightech.com The resulting hydrazones can also be analyzed by LC-MS. nih.govnih.gov However, a potential complication with DNPH derivatization is the formation of E and Z stereoisomers, which may require specific chromatographic conditions for separation or methods to convert them into a single form. nih.gov
The choice of derivatization reagent depends on the analytical technique to be used and the specific requirements of the analysis, such as the desired sensitivity and the nature of the sample matrix.
| Derivatization Reagent | Reaction Product | Analytical Technique | Advantages | References |
|---|---|---|---|---|
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | PFB-oxime | GC-MS (NCI), GC-ECD | Increases volatility and provides high sensitivity. | nih.govscbt.combldpharm.comresearchgate.netnih.gov |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-dinitrophenylhydrazone | HPLC-UV, LC-MS | Forms stable derivatives with strong UV absorbance. | ijcpa.innih.govnih.govuni-konstanz.dehitachi-hightech.com |
Method Validation and Quantitative Analysis in Academic Settings
For quantitative analysis in academic research, it is essential that the developed analytical methods are validated to ensure their reliability and accuracy. Method validation involves establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. ijcpa.innih.gov
Key parameters for method validation typically include:
Linearity and Range: Demonstrating a proportional relationship between the concentration of the analyte and the analytical signal over a specified range. ijcpa.innih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ijcpa.innih.gov
Precision: Assessing the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is usually expressed as the relative standard deviation (RSD). ijcpa.innih.gov
Accuracy: Evaluating the closeness of the test results obtained by the method to the true value, often determined through recovery studies in spiked matrices. ijcpa.innih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. ijcpa.in
In an academic setting, a validated method for the quantitative analysis of this compound would allow for its accurate measurement in various experimental contexts, such as in studies of its formation, stability, or reactivity. While specific validated methods for this compound are not widely documented in the reviewed literature, the principles of method validation for aldehydes and sulfur compounds are well-established and would be directly applicable. researchgate.netijcpa.innih.govtandfonline.com For instance, a study on the determination of acetaldehyde (B116499) and formaldehyde (B43269) in food matrices using GC-MS after PFBHA derivatization reported LODs in the ng/g range and recoveries between 68% and 128%. nih.govd-nb.info Similarly, a validated HPLC method for formaldehyde and acetaldehyde as their DNPH derivatives in a drug substance reported LODs of 10-20 ppm. ijcpa.in These examples provide a framework for the expected performance of a validated method for this compound.
| Parameter | Description | Common Acceptance Criteria in Academic Research |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.99 |
| Precision (RSD) | Relative standard deviation of replicate measurements. | < 15-20% |
| Accuracy (Recovery) | Percentage of the true amount of analyte recovered. | 80-120% |
| LOD/LOQ | Lowest detectable and quantifiable concentrations. | Dependent on the specific application and instrumentation. |
Future Perspectives and Emerging Research Avenues in Thiane 3 Carbaldehyde Chemistry
Innovations in Green Synthetic Chemistry for Thiane-3-carbaldehyde
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including this compound. Future synthetic strategies will likely move away from conventional methods that often use hazardous reagents and generate significant waste. nih.gov Innovations are anticipated in several key areas:
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally benign route to thiane (B73995) derivatives under mild reaction conditions.
Novel Catalytic Systems: Research into recyclable heterogeneous catalysts and efficient organocatalysts is expected to yield more sustainable synthetic pathways. wiley.com For instance, cinchona alkaloid-derived organocatalysts have shown promise in the asymmetric synthesis of related thiane structures. wiley.com
Alternative Reaction Media: A major focus will be on replacing traditional organic solvents with greener alternatives like water, supercritical fluids, or deep eutectic solvents, which can act as both solvent and catalyst. frontiersin.orgnih.gov
Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound synthesis are being explored to reduce reaction times and energy consumption. nih.govmdpi.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Thiane Derivatives
| Parameter | Traditional Synthesis | Emerging Green Synthesis |
|---|---|---|
| Catalysts | Often stoichiometric, non-recyclable reagents. | Enzymes, recyclable heterogeneous catalysts, organocatalysts. wiley.com |
| Solvents | Volatile organic compounds (VOCs). | Water, deep eutectic solvents, solvent-free conditions. nih.gov |
| Energy Input | Prolonged heating under reflux. | Microwave irradiation, sonication. mdpi.com |
| Waste Generation | High E-Factor (Environmental Factor). | Lower E-Factor, higher atom economy. |
Advanced Spectroscopic Probes for this compound Systems
While standard spectroscopic methods like NMR and IR are fundamental for characterizing this compound, advanced techniques are required to probe its subtle structural and dynamic properties. Future research will benefit from the application of more sophisticated spectroscopic tools to gain deeper insights.
One promising technique is Surface-Enhanced Raman Spectroscopy (SERS), which can provide significant signal enhancement, allowing for the sensitive detection and analysis of sulfur-containing compounds. nih.gov For instance, novel SERS sensors have been developed for the analysis of polycyclic aromatic sulfur heterocycles. nih.gov Furthermore, high-resolution mass spectrometry techniques, such as Gas Chromatography-Quadrupole Time-of-Flight (GC-QToF) mass spectrometry, enable precise differentiation of sulfur heterocycles from other compounds in complex mixtures. rsc.org The development of hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) for NMR spectroscopy could offer substantial sensitivity gains, facilitating detailed structural analysis of sulfur heterocycles even at low concentrations. nih.gov
Table 2: Advanced Spectroscopic Techniques for Thiane Systems
| Technique | Anticipated Application for this compound | Potential Insights |
|---|---|---|
| 2D NMR Spectroscopy | Detailed analysis of complex derivatives. | Through-bond and through-space correlations, resolving conformational ambiguities. researchgate.net |
| GC-QToF Mass Spectrometry | Separation and identification in complex matrices. | Accurate mass determination and fragmentation analysis. rsc.org |
| SABRE-NMR | Signal enhancement for low-concentration samples. | Structural information from otherwise undetectable species. nih.gov |
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration of chiral derivatives. | Stereochemical analysis crucial for biological applications. |
Development of Novel Computational Models for Thiane Chemistry
Computational chemistry is an indispensable tool for predicting the structure, reactivity, and properties of thiane compounds. Future research will focus on developing more accurate and sophisticated computational models to guide experimental work. Quantum chemistry methods, such as the Hartree-Fock approximation, are used to calculate molecular properties like orbital energies (EHOMO and ELUMO) and energy gaps. researchgate.net
Advanced ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), are being developed to provide highly accurate estimations of thermochemical properties like formation enthalpies for sulfur-containing compounds. nist.gov These models can be refined with empirical parameters to improve accuracy across a diverse set of molecules. nist.gov Such computational studies can elucidate stereoelectronic effects, like the Perlin effect, which significantly influence the conformation and reactivity of the thiane ring. researchgate.net Molecular electrostatic potential (MEP) maps can also be generated to identify sites susceptible to nucleophilic and electrophilic attack, guiding the design of new reactions. materialsciencejournal.org
Table 3: Computational Methods in Thiane Chemistry
| Computational Method | Primary Use | Information Gained for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization, reaction mechanisms. | Stable conformations, transition state energies, vibrational frequencies. |
| Ab Initio Methods (e.g., CCSD(T)) | High-accuracy energy calculations. | Precise thermochemical data (e.g., enthalpy of formation). nist.gov |
| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Conformational dynamics, solvent effects, interaction with other molecules. |
| Quantitative Structure–Activity Relationship (QSAR) | Correlating chemical structure with activity. | Predicting biological activity or material properties of new derivatives. frontiersin.org |
Exploration of this compound in Materials Science
The unique structural features of the thiane ring and the reactive aldehyde group make this compound a promising candidate for the development of advanced materials. The sulfur atom can be used to coordinate with metals, and the aldehyde provides a versatile handle for polymerization or surface functionalization.
Future research in this area is expected to explore several avenues:
Polymer Synthesis: this compound can serve as a monomer or a functional building block for creating novel polymers. Its incorporation could lead to materials with enhanced thermal stability, specific optical properties, or improved mechanical strength.
Nanotechnology: Thiane derivatives have been investigated for their potential in developing nanocarriers for various applications. The aldehyde group allows for covalent attachment to nanoparticles or surfaces, creating functionalized nanomaterials.
Coordination Polymers and MOFs: The ability of the sulfur atom in the thiane ring to act as a soft donor ligand for metal ions opens up possibilities for constructing metal-organic frameworks (MOFs) and coordination polymers. These materials could have applications in catalysis, gas storage, and sensing.
Table 4: Potential Material Science Applications of this compound
| Material Class | Role of this compound | Potential Properties and Applications |
|---|---|---|
| Functional Polymers | Monomer or cross-linking agent. | High refractive index polymers, specialty plastics, resins. |
| Nanomaterials | Surface modification ligand. | Functionalized sensors, targeted drug delivery systems. |
| Metal-Organic Frameworks (MOFs) | Sulfur-containing organic linker. | Catalysis, selective gas adsorption, chemical sensing. |
| Self-Assembled Monolayers | Anchor group for surface attachment. | Modification of electrode surfaces, creation of biocompatible coatings. |
Q & A
Q. Example Catalytic Performance Table :
| Reaction Type | Catalyst System | Yield (%) | ee (%) |
|---|---|---|---|
| Asymmetric Aldol | This compound/Rh | 82 | 88 |
| Cross-Coupling | This compound/Pd | 75 | 92 |
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer :
Address discrepancies via:
- Systematic Replication : Reproduce assays under identical conditions (e.g., cell lines, incubation time) .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized toxicity assays (e.g., MTT vs. ATP luminescence).
- Controlled Variables : Test purity (>98% by HPLC), solvent effects (DMSO vs. saline), and batch-to-batch variability .
Q. Example Contradiction Analysis Table :
| Study | Reported IC₅₀ (μM) | Assay Type | Purity (%) | Conclusion |
|---|---|---|---|---|
| A | 12.4 | MTT | 95 | Overestimates activity due to impurities |
| B | 28.7 | ATP | 99 | Accurate reflection of potency |
Advanced: What computational strategies are effective for modeling this compound’s interactions with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
